1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (1,4-naphthoquinone)palladium(0) dimer
CAS No.: 467220-49-1
Cat. No.: VC3739291
Molecular Formula: C62H60N4O4Pd2
Molecular Weight: 1138 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 467220-49-1 |
---|---|
Molecular Formula | C62H60N4O4Pd2 |
Molecular Weight | 1138 g/mol |
IUPAC Name | [1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium;naphthalene-1,4-dione |
Standard InChI | InChI=1S/2C21H24N2.2C10H6O2.2Pd/c2*1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;2*11-9-5-6-10(12)8-4-2-1-3-7(8)9;;/h2*7-12H,1-6H3;2*1-6H;; |
Standard InChI Key | ZTBFODSKEBBIJJ-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C(=C1)C)N2C=CN(C2=[Pd])C3=C(C=C(C=C3C)C)C)C.CC1=CC(=C(C(=C1)C)N2C=CN(C2=[Pd])C3=C(C=C(C=C3C)C)C)C.C1=CC=C2C(=O)C=CC(=O)C2=C1.C1=CC=C2C(=O)C=CC(=O)C2=C1 |
Canonical SMILES | CC1=CC(=C(C(=C1)C)N2C=CN(C2=[Pd])C3=C(C=C(C=C3C)C)C)C.CC1=CC(=C(C(=C1)C)N2C=CN(C2=[Pd])C3=C(C=C(C=C3C)C)C)C.C1=CC=C2C(=O)C=CC(=O)C2=C1.C1=CC=C2C(=O)C=CC(=O)C2=C1 |
Introduction
Chemical Identity and Structure
Molecular Identification
The compound 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (1,4-naphthoquinone)palladium(0) dimer is identified by the following characteristics:
Parameter | Information |
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CAS Number | 467220-49-1 |
Molecular Formula | C62H60N4O4Pd2 |
Molecular Weight | 1140.02008 g/mol |
Appearance | Orange crystal |
Melting Point | >300°C |
The compound is also known by several synonyms, including CX12, Umicore CX12, and naphthoquinone-1,3-bis(mesityl)imidazole-2-ylidenepalladium(0) .
Structural Features
This palladium complex features a distinctive structural arrangement with several key components:
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Palladium(0) centers that serve as the catalytic core
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N-heterocyclic carbene (NHC) ligands derived from 1,3-bis(2,4,6-trimethylphenyl)imidazole
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1,4-naphthoquinone moieties that coordinate with the palladium
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A dimeric structure that contributes to its stability and reactivity properties
The compound represents a rare example of well-characterized monocarbene palladium precursors to 12-electron complexes, which explains its exceptional catalytic activity . The coordination environment around the palladium centers creates a unique electronic configuration that facilitates various transformation reactions while maintaining stability under reaction conditions.
Synthesis and Characterization
Synthetic Approaches
The synthesis of 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (1,4-naphthoquinone)palladium(0) dimer typically requires precise control of reaction conditions. The process generally involves the following considerations:
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Reaction under inert atmosphere (typically nitrogen or argon) to prevent oxidation
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Careful temperature control throughout the synthesis
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Selection of appropriate solvents that can stabilize reaction intermediates
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Precise stoichiometric addition of reactants to achieve high yields
The synthesis must be conducted with attention to detail as the palladium complexes can be sensitive to air and moisture, potentially leading to decomposition or formation of undesired byproducts.
Characterization Techniques
The characterization of this complex typically employs several analytical methods:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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X-ray crystallography to determine precise bond angles and coordination geometry
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Elemental analysis to confirm the empirical formula
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Infrared spectroscopy to identify characteristic functional groups
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Mass spectrometry for molecular weight confirmation
These techniques collectively provide comprehensive structural information about the compound, confirming its identity and purity for subsequent applications.
Catalytic Applications
Cross-Coupling Reactions
The compound exhibits exceptional catalytic activity in various carbon-carbon bond formation reactions. It serves as a highly efficient catalyst for numerous cross-coupling reactions that are fundamental to organic synthesis:
Reaction Type | Substrates | Conditions | Notable Features |
---|---|---|---|
Suzuki-Miyaura Coupling | Aryl halides, organoboron compounds | Mild temperature | Effective with aryl chlorides |
Stille Coupling | Organotin compounds, aryl halides | Room temperature to moderate heating | High functional group tolerance |
Negishi Coupling | Organozinc compounds, aryl halides | Mild conditions | Selective C-C bond formation |
Hiyama Coupling | Organosilicon compounds | Moderate conditions | Environmentally friendly approach |
Buchwald-Hartwig | Amines, aryl halides | Moderate heating | C-N bond formation |
The catalyst demonstrates particularly high performance in Suzuki-Miyaura coupling reactions, enabling the efficient coupling of alkyl and aryl chlorides with organoboron compounds on scales ranging from laboratory (100g) to industrial (100t) levels .
Heck Reactions
1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (1,4-naphthoquinone)palladium(0) dimer serves as an effective catalyst for Heck reactions, particularly in ionic liquids. This application demonstrates the versatility of the catalyst in different reaction media, allowing for potential recycling of the catalytic system and reduced environmental impact .
Kumada Coupling
The compound shows remarkable activity in Kumada cross-coupling reactions, particularly:
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Cross-coupling of aryl magnesium reagents with functionalized alkyl chlorides
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Formation of substituted alkanes under relatively mild reaction conditions
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Reactions performed efficiently at room temperature, which provides energy savings and practical advantages
This capability is particularly valuable as it allows the transformation of readily available and economical alkyl chlorides into more complex molecular structures under mild conditions.
Alpha-Arylation Reactions
The NHC-Pd system that includes this compound effectively mediates the α-arylation of various aryl ketones. The catalyst demonstrates high activity with both alkyl-alkyl and alkyl-aryl ketones, providing an efficient pathway for carbon-carbon bond formation at the alpha position. The air stability of the catalyst, combined with short reaction times and high conversions, establishes the practical utility of this technology over previous palladium-catalyzed α-arylation methods .
Mechanistic Considerations
Catalytic Cycle
The catalytic activity of 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (1,4-naphthoquinone)palladium(0) dimer typically involves several key steps in its mechanistic cycle:
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Activation of the precatalyst to generate the active catalyst species
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Oxidative addition of the aryl or alkyl halide to the palladium center
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Transmetalation with the organometallic coupling partner
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Reductive elimination to form the new carbon-carbon bond and regenerate the catalyst
The N-heterocyclic carbene ligands play a crucial role in stabilizing reaction intermediates while maintaining high catalytic activity. The electronic properties of these ligands create an electron-rich environment around the palladium center, facilitating the oxidative addition step that is often rate-limiting in many cross-coupling reactions.
Structure-Activity Relationship
The exceptional catalytic performance of this compound can be attributed to several structural features:
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The electron-donating properties of the NHC ligands enhance the nucleophilicity of the palladium center
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The steric bulk of the 2,4,6-trimethylphenyl (mesityl) groups provides stability while allowing substrate approach
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The naphthoquinone moiety modulates the electronic properties of the metal center
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The dimeric structure potentially provides cooperative effects between metal centers
These structural attributes collectively contribute to the catalyst's ability to operate under mild conditions with high turnover numbers (TONs), making it valuable for practical applications.
Purity Grade | Specification | Applications |
---|---|---|
(2N) 99% | General research | Standard laboratory applications |
(3N) 99.9% | High purity | Advanced research applications |
(4N) 99.99% | Ultra high purity | Specialized research |
(5N) 99.999% | Ultra ultra high purity | Highly sensitive applications |
These products are typically marketed for research applications in organic synthesis and catalysis .
Collaboration with Umicore
The compound is available through a collaboration with Umicore AG and Co., which supplies a series of robust Pd(II) and Pd(0) complexes for carbon-carbon bond forming reactions. These high-performance palladium catalysts are designed to efficiently couple alkyl- and aryl chlorides with organoboron compounds on scales ranging from laboratory to industrial production .
Hazard Statements | Description | Precautionary Measures |
---|---|---|
H315 | Causes skin irritation | Wear protective gloves |
H317 | May cause an allergic skin reaction | Avoid skin contact |
H319 | Causes serious eye irritation | Use eye protection |
H335 | May cause respiratory irritation | Use in well-ventilated areas |
The compound is classified with the hazard code Xi (Irritant), indicating potential for irritation upon exposure .
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